

Application Notes and Protocols: Michael Addition Reactions with Methyl Phenylpropiolate

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Compound of Interest

Compound Name: Methyl phenylpropiolate

Cat. No.: B1582923

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Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound, is a cornerstone of modern organic synthesis. **Methyl phenylpropiolate**, with its activated alkyne system, serves as a versatile Michael acceptor, readily reacting with a wide range of nucleophiles to generate highly functionalized products. These products, including β -enamino esters, vinyl sulfides, and substituted acrylates, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to **methyl phenylpropiolate**, along with insights into the applications of the resulting adducts.

I. Aza-Michael Addition: Synthesis of β -Enamino Esters

The aza-Michael addition of amines to **methyl phenylpropiolate** provides a direct route to β -enamino esters, which are key structural motifs in a variety of medically important compounds. These products have demonstrated a range of biological activities, including anticonvulsant properties.^{[1][2][3][4][5]}

Data Presentation: Aza-Michael Addition to Methyl Phenylpropiolate

Nucleophile	Catalyst/Condition s	Solvent	Time (h)	Temp (°C)	Yield (%)	Reference
(S)-(-)-1-Phenylethan-1-amine	None	CH ₂ Cl ₂	24	RT	95	[6]
(S)-(-)-1-(1-Naphthyl)ethan-1-amine	None	CH ₂ Cl ₂	24	RT	87	[6]
(R)-(+)-Phenylglycinol	None	CH ₂ Cl ₂	24	RT	30	[6]

Experimental Protocol: Synthesis of Methyl (S,E/Z)-3-((1-phenylethyl)amino)phenylpropiolate

Materials:

- **Methyl phenylpropiolate**
- (S)-(-)-1-Phenylethan-1-amine
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of (S)-(-)-1-phenylethan-1-amine (1.0 eq) in CH₂Cl₂, add **methyl phenylpropiolate** (1.1 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add an aqueous solution of NH₄Cl and stir for 15 minutes.
- Extract the mixture with CH₂Cl₂ (3 x 15 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure β -enamino ester.[6]

Application Notes:

β -Enamino esters derived from the aza-Michael addition are valuable precursors for the synthesis of more complex heterocyclic systems. For instance, they can undergo aza-annulation reactions with acryloyl chloride to produce chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates.[6] Furthermore, various enaminones have been investigated for their potent anticonvulsant activities.[1][2][3][4][5] The enaminone moiety is considered a key pharmacophore responsible for this biological effect.

II. Thia-Michael Addition: Synthesis of Functionalized Vinyl Sulfides

The thia-Michael addition of thiols to **methyl phenylpropiolate** yields functionalized vinyl sulfides. This reaction is often catalyzed by a base, such as triethylamine, which facilitates the formation of the thiolate nucleophile.[7] Vinyl sulfides are versatile intermediates in organic synthesis and have been investigated for their potential antimicrobial properties.[8]

Data Presentation: Thia-Michael Addition to Activated Alkynes

Nucleophile	Catalyst	Solvent	Time	Temp	Yield	Reference
Thiophenol	Triethylamine	Acetonitrile	Not specified	25°C	High (inferred)	This protocol is based on similar reactions. [7]

Experimental Protocol: Triethylamine-Catalyzed Addition of Thiophenol to Methyl Phenylpropiolate

Materials:

- Methyl phenylpropiolate
- Thiophenol
- Triethylamine (TEA)
- Acetonitrile
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of **methyl phenylpropiolate** (1.0 eq) in acetonitrile, add thiophenol (1.1 eq).
- Add triethylamine (1.2 eq) to the mixture at room temperature.

- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl sulfide.

Application Notes:

Functionalized vinyl sulfides are valuable synthetic intermediates. The sulfur moiety can be further manipulated, for example, through oxidation to sulfoxides or sulfones, to introduce new functionalities. Some studies have explored the antimicrobial properties of polymers containing sulfur, suggesting that functionalized vinyl sulfides could be building blocks for novel antimicrobial agents.^[8]

III. Carbon-Michael Addition: Synthesis of Substituted Acrylates

The carbon-Michael addition of carbanions to **methyl phenylpropiolate** allows for the formation of new carbon-carbon bonds, leading to a variety of substituted acrylate derivatives. A common method involves the use of a strong base, such as sodium ethoxide, to deprotonate a carbon acid like diethyl malonate, generating a nucleophilic enolate.^[9]

Data Presentation: Carbon-Michael Addition to Michael Acceptors

Nucleophile	Catalyst/ Base	Solvent	Time	Temp	Yield	Reference
Diethyl malonate	Sodium Ethoxide	Ethanol	2-3 h (reflux)	Reflux	Good to Excellent (general)	This is a general protocol for malonate alkylation. [9][10]

Experimental Protocol: Sodium Ethoxide-Catalyzed Addition of Diethyl Malonate to Methyl Phenylpropiolate

Materials:

- **Methyl phenylpropiolate**
- Diethyl malonate
- Sodium metal
- Absolute ethanol
- Dilute hydrochloric acid
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

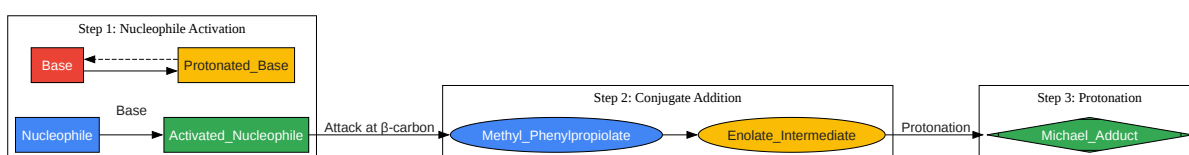
- **Preparation of Sodium Ethoxide:** In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.0 eq) to absolute ethanol at a rate that maintains a gentle reflux. Stir until all the sodium has dissolved.
- **Formation of the Enolate:** To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.

- Michael Addition: After the addition of diethyl malonate is complete, add **methyl phenylpropiolate** (1.0 eq) dropwise to the reaction mixture.
- Reaction Completion and Workup: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
- Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the product by vacuum distillation or column chromatography.

Application Notes:

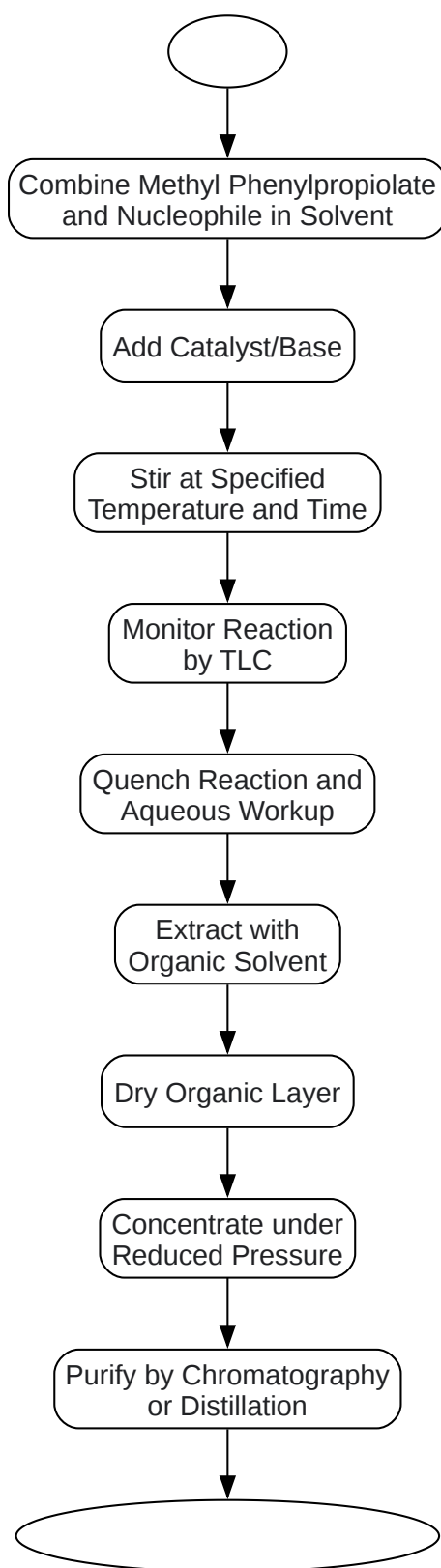
The products of carbon-Michael additions to **methyl phenylpropiolate** are highly functionalized molecules with multiple points for further synthetic elaboration. The ester and malonate functionalities can be selectively hydrolyzed, decarboxylated, or otherwise transformed to generate a wide array of complex molecular architectures. These structures can serve as scaffolds in the development of new therapeutic agents.

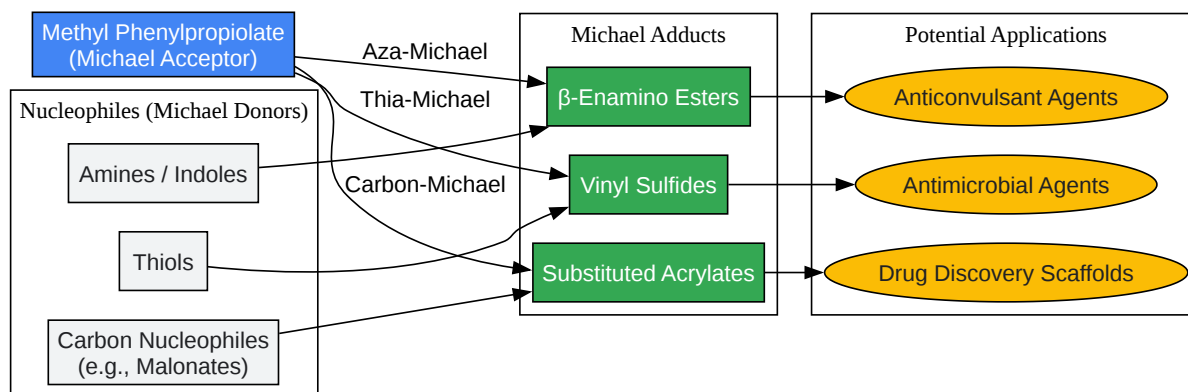
Visualizations



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Caption: General Mechanism of the Michael Addition Reaction.





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